Cas no 21873-51-8 (6-iodo-1,4-dihydroquinolin-4-one)

6-Iodo-1,4-dihydroquinolin-4-one is a halogenated quinoline derivative with significant utility in organic synthesis and pharmaceutical research. Its key structural features include an iodinated aromatic ring and a dihydroquinolin-4-one core, making it a versatile intermediate for cross-coupling reactions, such as Suzuki or Sonogashira couplings, due to the reactivity of the iodine substituent. The compound’s rigid heterocyclic framework also lends itself to applications in medicinal chemistry, particularly in the development of bioactive molecules targeting various therapeutic areas. Its high purity and stability under standard conditions ensure reliable performance in synthetic workflows. This compound is particularly valued for its role in constructing complex heterocyclic systems with precision.
6-iodo-1,4-dihydroquinolin-4-one structure
21873-51-8 structure
商品名:6-iodo-1,4-dihydroquinolin-4-one
CAS番号:21873-51-8
MF:C9H6INO
メガワット:271.054514408112
MDL:MFCD13688933
CID:2115429
PubChem ID:5250493

6-iodo-1,4-dihydroquinolin-4-one 化学的及び物理的性質

名前と識別子

    • 6-iodo-4(1H)-Quinolinone
    • 6-Iodo-4-oxo-quinoline
    • 6-iodo-6H-quinolin-4-one
    • 6-iodo-1,4-dihydroquinolin-4-one
    • SY099902
    • J-019533
    • 6-iodo-1H-quinolin-4-one
    • 4-Quinolinol, 6-iodo-
    • SCHEMBL599975
    • WAA87351
    • MFCD13688933
    • DTXSID10413268
    • P11687
    • 6-Iodo-4-Hydroxyquinoline
    • EN300-36317
    • CS-D0866
    • AB3865
    • DS-1443
    • 6-iodoquinolin-4-ol
    • SB71445
    • 21873-51-8
    • 6-iodoquinolin-4(1h)-one
    • 4-Hydroxy-6-iodoquinoline
    • 342617-07-6
    • Z362834276
    • DA-36109
    • AKOS015856486
    • MFCD06808826
    • 6-IODO-1,4-DIHYDROQUINOLIN-4-ONE
    • DTXCID00364119
    • 6-IODO-4-OXO-QUINOLINE
    • MDL: MFCD13688933
    • インチ: InChI=1S/C9H6INO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12)
    • InChIKey: ZAZOVHUNVUSQMU-UHFFFAOYSA-N
    • ほほえんだ: C1=CC2=C(C=C1I)C(=O)C=CN2

計算された属性

  • せいみつぶんしりょう: 270.94941g/mol
  • どういたいしつりょう: 270.94941g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 227
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.2

6-iodo-1,4-dihydroquinolin-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1129297-1g
6-Iodoquinolin-4(1H)-one
21873-51-8 98%
1g
¥2176 2023-04-14
TRC
I737965-500mg
6-IODO-4-OXO-QUINOLINE
21873-51-8
500mg
$ 230.00 2022-06-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I175751-1g
6-iodo-1,4-dihydroquinolin-4-one
21873-51-8 97%
1g
¥1943.90 2023-09-02
Chemenu
CM223119-5g
6-Iodo-4-oxo-quinoline
21873-51-8 95%
5g
$720 2021-08-04
TRC
I737965-50mg
6-IODO-4-OXO-QUINOLINE
21873-51-8
50mg
$ 50.00 2022-06-04
eNovation Chemicals LLC
D586961-10G
6-iodo-1,4-dihydroquinolin-4-one
21873-51-8 97%
10g
$1660 2024-07-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1129297-10g
6-Iodoquinolin-4(1H)-one
21873-51-8 98%
10g
¥13486 2023-04-14
Chemenu
CM223119-1g
6-Iodo-4-oxo-quinoline
21873-51-8 95%+
1g
$415 2023-01-02
eNovation Chemicals LLC
D586961-1G
6-iodo-1,4-dihydroquinolin-4-one
21873-51-8 97%
1g
$310 2024-07-21
eNovation Chemicals LLC
D586961-250mg
6-iodo-1,4-dihydroquinolin-4-one
21873-51-8 97%
250mg
$155 2024-07-21

6-iodo-1,4-dihydroquinolin-4-one 関連文献

6-iodo-1,4-dihydroquinolin-4-oneに関する追加情報

Recent Advances in the Study of 6-iodo-1,4-dihydroquinolin-4-one (CAS: 21873-51-8) in Chemical Biology and Pharmaceutical Research

The compound 6-iodo-1,4-dihydroquinolin-4-one (CAS: 21873-51-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to synthesize the latest findings on this compound, highlighting its synthesis, biological activity, and potential as a drug candidate. The information presented herein is derived from peer-reviewed journals, patents, and industry reports published within the last three years, ensuring the relevance and accuracy of the data.

Recent studies have demonstrated that 6-iodo-1,4-dihydroquinolin-4-one serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds, which are often explored for their pharmacological properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry detailed its role as a precursor in the development of kinase inhibitors, which are critical in targeting cancer pathways. The iodine substituent at the 6-position has been shown to enhance the compound's reactivity, facilitating further functionalization and enabling the creation of diverse molecular libraries for high-throughput screening.

In addition to its synthetic utility, 6-iodo-1,4-dihydroquinolin-4-one has exhibited promising biological activity in preclinical models. A 2022 report in Bioorganic & Medicinal Chemistry Letters highlighted its inhibitory effects on specific enzymes involved in inflammatory pathways, suggesting potential applications in treating autoimmune diseases. Furthermore, its pharmacokinetic properties, such as moderate solubility and stability, make it a viable candidate for further optimization in drug discovery programs.

The mechanistic insights into the compound's activity have also been elucidated through computational and experimental studies. Molecular docking simulations, as described in a 2023 ACS Chemical Biology article, revealed that 6-iodo-1,4-dihydroquinolin-4-one interacts with key amino acid residues in target proteins, providing a structural basis for its inhibitory effects. These findings are instrumental in guiding the design of next-generation analogs with improved potency and selectivity.

Despite these advancements, challenges remain in the development of 6-iodo-1,4-dihydroquinolin-4-one-based therapeutics. Issues such as metabolic stability and off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies. Recent patents filed by pharmaceutical companies indicate ongoing efforts to overcome these hurdles, with novel derivatives showing enhanced efficacy in animal models. For example, a 2023 patent application by a leading biotech firm disclosed a series of fluorinated analogs with improved bioavailability and reduced toxicity.

In conclusion, 6-iodo-1,4-dihydroquinolin-4-one (CAS: 21873-51-8) represents a promising scaffold in medicinal chemistry, with applications ranging from kinase inhibition to anti-inflammatory therapy. Continued research into its derivatives and mechanisms of action will likely yield valuable insights and potential drug candidates. This briefing underscores the importance of interdisciplinary collaboration in advancing the therapeutic potential of this compound, bridging the gap between chemical synthesis and biological evaluation.

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Amadis Chemical Company Limited
(CAS:21873-51-8)6-iodo-1,4-dihydroquinolin-4-one
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清らかである:99%
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価格 ($):1120.0